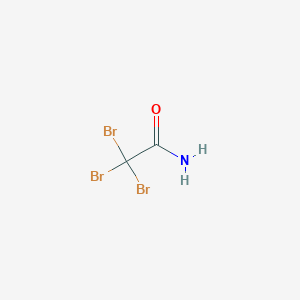
N10-Didesmethyl Rizatriptan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N10-Didesmethyl Rizatriptan is a derivative of Rizatriptan, a well-known medication used for the treatment of migraine headaches. This compound is characterized by the removal of two methyl groups from the nitrogen atom in the Rizatriptan molecule. It retains the core structure of Rizatriptan, which includes an indole ring and a triazole moiety, making it an interesting subject for further chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N10-Didesmethyl Rizatriptan typically involves the demethylation of Rizatriptan. One common method is the use of strong acids or bases to remove the methyl groups. For instance, a demethylation reaction can be carried out using hydrobromic acid in acetic acid at elevated temperatures. The reaction conditions need to be carefully controlled to avoid over-demethylation or degradation of the indole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. This method enhances the efficiency and yield of the demethylation process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N10-Didesmethyl Rizatriptan can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.
Substitution: The indole ring allows for electrophilic substitution reactions, where substituents can be introduced at specific positions using reagents like halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with hydrogenated indole rings.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
N10-Didesmethyl Rizatriptan has several applications in scientific research:
Chemistry: It serves as a model compound for studying the reactivity of indole and triazole rings.
Biology: The compound is used in studies investigating the binding affinity and selectivity of serotonin receptors.
Medicine: Research focuses on its potential as a therapeutic agent for migraine and other neurological disorders.
Industry: It is explored for its use in the development of new pharmaceuticals with improved efficacy and reduced side effects.
Mechanism of Action
N10-Didesmethyl Rizatriptan exerts its effects by acting as an agonist at serotonin 5-HT1B and 5-HT1D receptors. These receptors are involved in the regulation of vascular tone and neurotransmitter release. By binding to these receptors, the compound induces vasoconstriction and inhibits the release of pro-inflammatory neuropeptides, thereby alleviating migraine symptoms.
Comparison with Similar Compounds
Rizatriptan: The parent compound, used for migraine treatment.
Sumatriptan: Another triptan class drug with a similar mechanism of action.
Zolmitriptan: A triptan with a slightly different chemical structure but similar therapeutic effects.
Uniqueness: N10-Didesmethyl Rizatriptan is unique due to its specific demethylation, which may result in different pharmacokinetic properties and receptor binding affinities compared to its parent compound and other triptans. This uniqueness makes it a valuable compound for further pharmacological and clinical studies.
Properties
IUPAC Name |
2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5/c14-4-3-11-6-16-13-2-1-10(5-12(11)13)7-18-9-15-8-17-18/h1-2,5-6,8-9,16H,3-4,7,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICKCDMQZVXCGLB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CN3C=NC=N3)C(=CN2)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901211251 |
Source


|
| Record name | 5-(1H-1,2,4-Triazol-1-ylmethyl)-1H-indole-3-ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901211251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144035-23-4 |
Source


|
| Record name | 5-(1H-1,2,4-Triazol-1-ylmethyl)-1H-indole-3-ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144035-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(1H-1,2,4-Triazol-1-ylmethyl)-1H-indole-3-ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901211251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![5-Iodo-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one](/img/structure/B152598.png)
